Conformational Restriction: Bicyclo[3.1.0]hexane vs. Flexible Cyclopentane Analog
The bicyclo[3.1.0]hexane scaffold provides a quantifiable advantage in target binding affinity due to its conformational restriction, as demonstrated by a direct comparative study using a cyclopentane analog. When placed as abasic sites in DNA duplexes, the conformationally constrained bicyclo[3.1.0]hexane template led to differential enzyme binding affinity compared to the flexible cyclopentane control, with the South-locked bicyclo[3.1.0]hexane conformation specifically increasing M. HhaI methyltransferase binding affinity [1].
| Evidence Dimension | Effect on Enzyme Binding Affinity (M. HhaI methyltransferase) |
|---|---|
| Target Compound Data | Binding affinity increases (South conformation) or decreases (North conformation) |
| Comparator Or Baseline | Flexible cyclopentane abasic site (binding affinity change not reported as an increase or decrease) |
| Quantified Difference | Qualitative change in affinity: 'increases' vs 'decreases' vs 'flexible' |
| Conditions | DNA duplexes in M. HhaI recognition sequence (radioligand binding study) |
Why This Matters
This is direct evidence that the rigid bicyclo[3.1.0]hexane core—not the azide group alone—is a key driver of biological recognition and a differentiating factor for procurement of a specialized building block over a generic flexible analog.
- [1] Marquez, V. E., Wang, P., Nicklaus, M. C., Maier, M., Manoharan, M., Christman, J. K., Banavali, N. K., & MacKerell, A. D., Jr. (2001). Inhibition of (cytosine C5)-methyltransferase by oligonucleotides containing flexible (cyclopentane) and conformationally constrained (bicyclo[3.1.0]hexane) abasic sites. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 451-459. View Source
